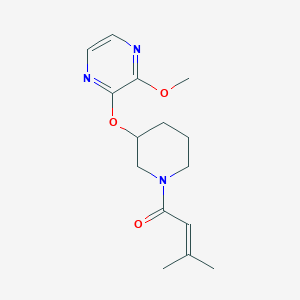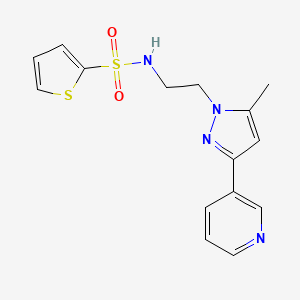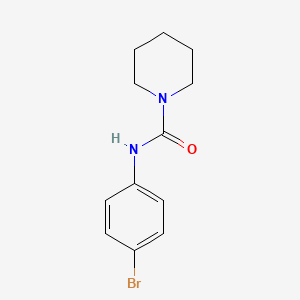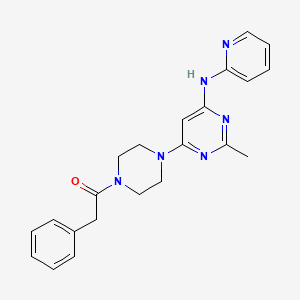
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one" is a novel bicyclic system that incorporates a 1,2,4-oxadiazole ring, known for its potential biological activity. The structure of similar compounds has been confirmed by various spectroscopic methods, suggesting the importance of the 1,2,4-oxadiazole moiety in biological applications .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves condensation reactions. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes leads to the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones . Similarly, oxidative cyclization using chloramine-T has been employed to synthesize novel (pyrazol-3-yl)-1,3,4-oxadiazole derivatives . These methods highlight the versatility of synthetic approaches for constructing the oxadiazole ring system.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. For example, the conformational polymorphism observed in compounds like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole indicates that slight changes in molecular conformation can significantly impact the crystal packing and stability of these compounds . This suggests that the molecular structure of "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one" would also be critical for its biological function.
Chemical Reactions Analysis
The reactivity of the 1,2,4-oxadiazole ring is often exploited in the synthesis of biologically active compounds. For instance, the reaction of N-substituted chloroacetamide with 2-mercapto-5-(pyridin-3′-yl- or 4′-yl)-1,3,4-oxadiazole has been used to synthesize thioacetamide derivatives . The antimicrobial activity of these compounds suggests that the 1,2,4-oxadiazole ring can be a versatile scaffold for the development of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the presence of a cyclopropyl group and various substituents can affect the compound's density, lattice energy, and stability, as seen in the study of polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
科学的研究の応用
Synthesis and Prediction of Biological Activity
The synthesis of novel bicyclic systems, including compounds similar to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one", demonstrates the chemical interest in oxadiazole derivatives. A study by Kharchenko, Detistov, and Orlov (2008) on polycyclic systems containing the 1,2,4-oxadiazole ring highlights the one-pot condensation processes used to create these compounds. The biological activity of these synthesized compounds was predicted, showcasing their potential in medical and pharmaceutical applications Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008). Chemistry of Heterocyclic Compounds.
Anticancer and Antimicrobial Activities
Further research into 1,2,4-oxadiazole derivatives reveals their potential as anticancer and antimicrobial agents. Zhang et al. (2005) discovered a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, which showed good activity against several breast and colorectal cancer cell lines. This study underscores the therapeutic potential of oxadiazole derivatives in cancer treatment Zhang, H.-Z., Kasibhatla, S., Kuemmerle, J., Kemnitzer, W. E., Ollis-Mason, K., Qiu, L., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. (2005). Journal of Medicinal Chemistry.
Neurological Applications
The neurological applications of similar compounds are explored through their binding affinity to the GABAA/benzodiazepine receptor. A study by Tenbrink, Im, Sethy, Tang, and Carter (1994) on imidazo[1,5-a]quinoxaline amides and carbamates, which share structural features with oxadiazole derivatives, demonstrated a range of intrinsic efficacies. These findings suggest potential uses in neurological disorders and as sedatives or anesthetics Tenbrink, R., Im, W., Sethy, V., Tang, A. H., & Carter, D. (1994). Journal of Medicinal Chemistry.
Electronic and Photoluminescent Applications
On the materials science front, oxadiazole derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and photoluminescent materials. Jin et al. (2014) developed efficient OLEDs using iridium complexes with oxadiazole ligands, demonstrating the role of these compounds in improving device performance and efficiency Jin, Y., Wang, C.-C., Xue, L.-S., Li, T.-Y., Zhang, S., Liu, X., Liang, X., Zheng, Y.-X., & Zuo, J. (2014). Journal of Organometallic Chemistry.
特性
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c16-10-4-11(17)6-12(5-10)20-7-9(3-13(20)21)15-18-14(19-22-15)8-1-2-8/h4-6,8-9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEBBZMBDXWLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,5-difluorophenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)
![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)



![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

